N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a 2,4,6-trimethylphenyl group attached to the adamantane via a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the 2,4,6-trimethylphenyl group can enhance binding affinity and specificity. The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxamide: Lacks the 2,4,6-trimethylphenyl group, resulting in different chemical and biological properties.
2,4,6-trimethylphenyladamantane:
N-phenyladamantane-1-carboxamide: Similar structure but without the methyl groups on the phenyl ring, leading to different steric and electronic effects.
Uniqueness
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide stands out due to the combination of the adamantane core and the 2,4,6-trimethylphenyl group, which imparts unique chemical stability, rigidity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSGYHRIUFVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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